![molecular formula C12H12N2O3S B1422005 1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-96-2](/img/structure/B1422005.png)
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1283108-96-2. It has a molecular weight of 264.3 . The compound is in solid form .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes “1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid”, can be achieved through various methods. One of the modern trends in synthesizing these compounds is based on the C-2-substituted benzothiazole derivatives. The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .Molecular Structure Analysis
The molecular structure of “1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” can be represented by the InChI Code: 1S/C12H12N2O3S/c1-17-8-2-3-9-10(4-8)18-12(13-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” include its solid physical form and a molecular weight of 264.3 .Scientific Research Applications
Pharmaceutical Applications
Benzothiazole derivatives are known for their pharmaceutical and biological activity . They have been used as vulcanization accelerators , antioxidants , plant growth regulators , anti-inflammatory agents , enzyme inhibitors , imaging reagents , and more .
Antioxidant Activity
Compounds with a benzothiazole structure have shown promising antioxidant activities. They can inactivate reactive chemical species through their antioxidant activity, which may be applicable to the compound .
Antitumor Activities
Benzothiazole compounds have also demonstrated potential in antitumor activities. Their structure allows them to interact with various biological targets that could be exploited for cancer therapy.
Antibacterial Potential
Recent studies have evaluated benzothiazole derivatives as DNA gyraseB inhibitors , showing significant antibacterial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli, which suggests potential use in developing new antibacterial agents .
Green Chemistry Synthesis
Advances in green chemistry involve the synthesis of benzothiazole compounds from condensation reactions and cyclization processes using environmentally benign raw materials like carbon dioxide (CO2), which could be relevant for synthesizing or modifying this compound .
Fluorescence Materials
Due to their high activity, benzothiazole derivatives are used in creating fluorescence materials which have applications in imaging and sensor technologies .
Electroluminescent Devices
The electronic properties of benzothiazole make it suitable for use in electroluminescent devices . This could extend to the specific compound if its electronic properties align .
Enzyme Inhibition
As enzyme inhibitors, benzothiazole derivatives can regulate biological pathways, which is crucial in drug development and understanding disease mechanisms .
Future Directions
The future directions for “1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods and biological activities. Benzothiazole derivatives have shown potential in various areas of drug discovery and development, suggesting that they could be valuable targets for future research .
properties
IUPAC Name |
1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-8-3-2-4-9-10(8)13-12(18-9)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAINHLDDTNFABM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701190382 | |
Record name | 3-Azetidinecarboxylic acid, 1-(4-methoxy-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
CAS RN |
1283108-96-2 | |
Record name | 3-Azetidinecarboxylic acid, 1-(4-methoxy-2-benzothiazolyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1283108-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azetidinecarboxylic acid, 1-(4-methoxy-2-benzothiazolyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701190382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.